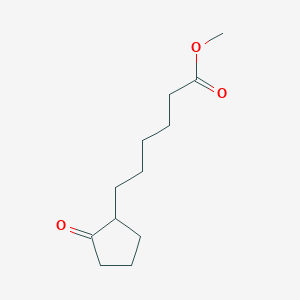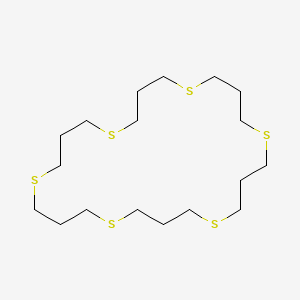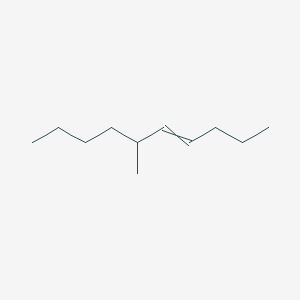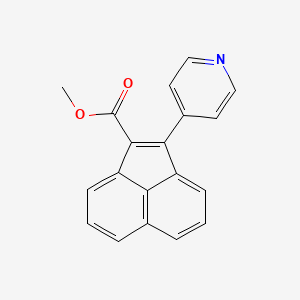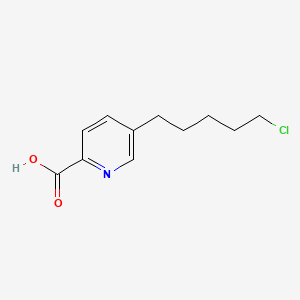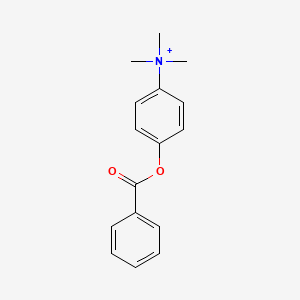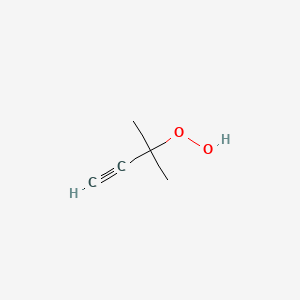
Hydroperoxide, 1,1-dimethyl-2-propynyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxide, 1,1-dimethyl-2-propynyl is an organic compound characterized by the presence of a hydroperoxide group attached to a 1,1-dimethyl-2-propynyl moiety. This compound is notable for its reactivity and is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroperoxide, 1,1-dimethyl-2-propynyl can be synthesized through the reaction of 1,1-dimethyl-2-propynyl alcohol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition of the hydroperoxide product .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow reactors to ensure controlled reaction conditions and high yield. The process includes the careful handling of reactants and products to avoid any hazardous situations due to the compound’s reactive nature .
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 1,1-dimethyl-2-propynyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols.
Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to catalyze the reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and alcohols, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
Hydroperoxide, 1,1-dimethyl-2-propynyl is used in a variety of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: It is used in studies involving oxidative stress and its effects on biological systems.
Medicine: Research into its potential as an antimicrobial agent due to its oxidative properties.
Industry: Utilized in the production of polymers and other materials where controlled oxidation is required
Mechanism of Action
The mechanism by which hydroperoxide, 1,1-dimethyl-2-propynyl exerts its effects involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various molecular targets, leading to oxidative damage or modification of cellular components. The pathways involved include the oxidation of lipids, proteins, and nucleic acids, which can result in cell death or other biological effects .
Comparison with Similar Compounds
Similar Compounds
Hydrogen Peroxide: A simpler peroxide with similar oxidative properties but less stability.
tert-Butyl Hydroperoxide: Another organic hydroperoxide with similar reactivity but different structural characteristics.
Cumene Hydroperoxide: Used in industrial applications for its oxidative properties
Uniqueness
Hydroperoxide, 1,1-dimethyl-2-propynyl is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other hydroperoxides. Its 1,1-dimethyl-2-propynyl group provides steric hindrance, influencing its reactivity and making it suitable for specific applications in organic synthesis and industrial processes .
Properties
CAS No. |
36566-81-1 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-hydroperoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C5H8O2/c1-4-5(2,3)7-6/h1,6H,2-3H3 |
InChI Key |
GAWVOWRSLNKQFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


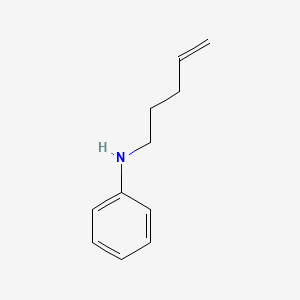
![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
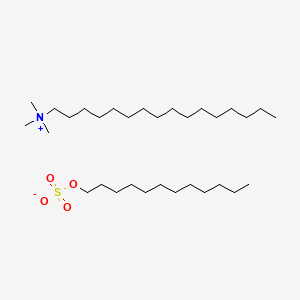
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
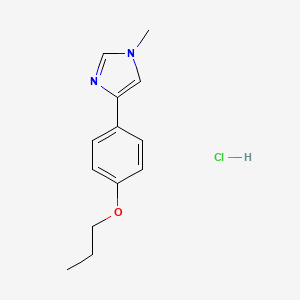
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
